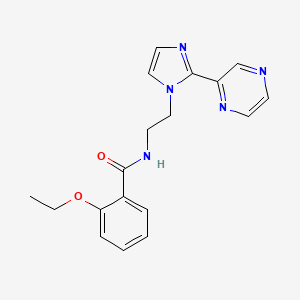

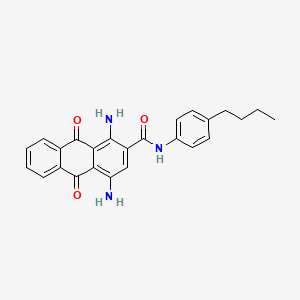

1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DABA and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Synthesis of Rigid-Rod Polyamides and Polyimides

Researchers have synthesized soluble phenyl- or alkoxyphenyl-substituted rigid-rod polyamides and polyimides containing m-terphenyls in the main chain. These compounds were characterized for their solubility, thermal stability, and other properties, showing that the presence of 4-alkoxyphenyl pendent groups can remarkably enhance polymer solubility and reduce thermal stability and glass transition temperatures (Spiliopoulos & Mikroyannidis, 1998)[https://consensus.app/papers/phenyl-alkoxyphenylsubstituted-rigidrod-polyamides-spiliopoulos/f9d151bed243596cb481652061c05f21/?utm_source=chatgpt].

Electrochromic and Electrofluorescent Applications

Diaminoanthracene derivatives have been evaluated for their performance as high-performance green host electroluminescent materials. Devices using these materials were shown to emit intensive green light, indicating their potential in electroluminescent applications (Yu et al., 2002)[https://consensus.app/papers/diaminoanthracene-derivatives-highperformance-host-yu/1d60236acdd359bc94972053f2018ecd/?utm_source=chatgpt].

Microwave-Assisted Synthesis

The microwave-assisted synthesis of aromatic polyamides from novel diacid monomers has been described, offering a faster, cleaner, and more efficient method compared to conventional heating. This method could considerably reduce synthesis time, cost, and energy, providing polymers with excellent solubility and thermal stability (Rafiee, 2015)[https://consensus.app/papers/polyamidation-reaction-optically-diacid-containing-rafiee/d79aaea323c75738909ab5eae9609da7/?utm_source=chatgpt].

Photoluminescence and Fluorimetric Studies

Studies on the synthesis, characterization, and fluorimetric analysis of novel photoactive poly(amide-imide) materials derived from anthracene show potential applications in optoelectronics and sensors. These materials were synthesized using microwave irradiation, demonstrating rapid polymerization and promising photoactive properties (Khoee & Zamani, 2007)[https://consensus.app/papers/synthesis-characterization-fluorimetric-studies-novel-khoee/14d837a747235089a0af5c528575d64d/?utm_source=chatgpt].

Enhanced Redox Stability and Electrochromic Properties

Research has also focused on enhancing the redox stability and electrochromic properties of aromatic polyamides based on N,N-bis(4-carboxyphenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine. These materials exhibit high thermal stability, reversible redox couples, and strong color changes, indicating their suitability for electrochromic devices (Wang & Hsiao, 2011)[https://consensus.app/papers/enhanced-redox-stability-properties-polyamides-based-wang/181e282d314953d8b6505681efa1f586/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

1,4-diamino-N-(4-butylphenyl)-9,10-dioxoanthracene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-2-3-6-14-9-11-15(12-10-14)28-25(31)18-13-19(26)20-21(22(18)27)24(30)17-8-5-4-7-16(17)23(20)29/h4-5,7-13H,2-3,6,26-27H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJIMEZEEQVOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

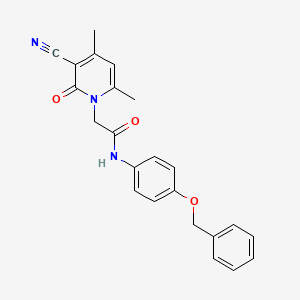

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-diamino-N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[(6-methoxypyridin-2-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2960297.png)

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)

![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)